rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
Description
rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans is a chiral pyrrolidine derivative characterized by its stereochemical configuration and functional group arrangement. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol . Key structural features include:
- A trans configuration at the 2R,3S stereocenters.
- A tert-butyl carbamate group at the 1-position.
- An amino group at the 3-position.
- A phenyl substituent at the 2-position.
This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics or enzyme inhibitors due to its rigid pyrrolidine backbone and chiral centers .
Properties
CAS No. |
1951442-09-3 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Optically Active Pyrrolidine Intermediates
The foundational approach described in EP1138672A1 involves converting optically active butyl-1,2,4-trimesylate to pyrrolidine derivatives through a multistep sequence. Initial mesylation of (S)-3-hydroxy-pyrrolidine hydrochloride with mesyl chloride in ethyl acetate yields a mesylated intermediate, which undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) at 50–60°C. This step introduces the benzyl protecting group, critical for subsequent functionalization.
Reaction Conditions:
-
Temperature: 0–70°C (optimized at 50–60°C)
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: None (thermal conditions)
Protecting Group Manipulation and Final Amination
Following benzyl group introduction, the intermediate undergoes allyloxycarbonyl protection via reaction with allyl haloformate in heptane at 30–70°C. The final amination step employs RRNH under high pressure (5×10–8×10 Pa) and elevated temperatures (100–150°C) to yield the target compound.
Key Data:
| Step | Reagent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 1 | Benzylamine | 50–60°C | Ambient | 70–80% |
| 2 | Allyl chloroformate | 30–70°C | Ambient | 85–90% |
| 3 | NH/THF | 100–150°C | 5–8 MPa | 60–65% |
This method achieves moderate yields but requires specialized equipment for high-pressure reactions, limiting scalability.
Transition Metal-Catalyzed Arylation Approaches
Palladium-Catalyzed Arylation of Pyrrolidine Derivatives
Arylation of N-Boc-pyrrolidine via Pd catalysis enables direct introduction of the phenyl group at the C2 position. Campos et al. demonstrated that deprotonation of rac-N-Boc-pyrrolidine with n-BuLi generates a configurationally labile lithiated species, which undergoes transmetalation with Pd(OAc) and subsequent coupling with aryl halides.
Optimized Conditions:
-
Catalyst: Pd(OAc) (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: KPO
-
Solvent: Toluene
-
Temperature: 110°C
Challenges:
Copper-Mediated 1,4-Addition to α,β-Unsaturated Imines
Regioselective arylation of α,β-unsaturated cyclic imines (e.g., 1 ) with naphthol derivatives in toluene at 110°C provides direct access to trans-configured products. BocO serves dual roles as a base and protecting agent, stabilizing the incipient amine.
General Procedure:
-
Combine 1 (1 equiv), naphthol (1.5 equiv), and BocO (2 equiv) in toluene.
-
Heat at 110°C for 1–36 hours.
-
Purify via column chromatography (hexane/EtOAc).
Outcomes:
Rhodium-Catalyzed Stereoselective 1,4-Addition
Construction of the Pyrrolidine Core
Rhodium-catalyzed 1,4-addition of boronic esters to enones (e.g., 10 ) establishes the pyrrolidine skeleton with high enantiomeric excess. For example, adduct 11 forms in 84% yield as a single diastereomer under Rh(I) catalysis.
Reaction Scheme:
-
Enone Preparation: 4-Phenylproline derivatives via RuCl oxidation.
-
1,4-Addition: Rh-catalyzed coupling with aryl boronic esters.
-
Reduction/Lactam Formation: BH-THF reduction followed by cyclization.
Data Table:
| Step | Catalyst | Solvent | Yield | ee |
|---|---|---|---|---|
| 1 | Rh(cod)OTf | THF | 84% | >99% |
| 2 | BH-THF | THF | 52% | N/A |
| 3 | TFA/CHCl | DCM | 86% | N/A |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Typically, the amine group can be oxidized to form imines or amides under controlled conditions.
Reduction: : The ester group can be reduced to alcohol using agents like lithium aluminum hydride.
Substitution: : The amino group can undergo substitution reactions, reacting with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC (pyridinium chlorochromate), KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction type, products include imines, primary alcohols, and substituted amines. These products are often intermediates in further chemical transformations or end products in pharmaceutical synthesis.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit potential antidepressant effects. Specifically, rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These mechanisms are crucial in developing new antidepressant therapies that could offer improved efficacy and reduced side effects compared to existing medications .
1.2 Neuroprotective Properties
Studies have shown that pyrrolidine derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound's structural features may contribute to its ability to scavenge free radicals and reduce oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease .
1.3 Analgesic Effects
There is growing evidence that compounds similar to rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate exhibit analgesic properties. Research has focused on their interaction with pain pathways and their potential role as non-opioid analgesics, which could help address the opioid crisis by providing effective pain relief without the associated risks of addiction .
Materials Science
2.1 Synthesis of Functional Materials
The unique chemical structure of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate allows it to serve as a building block for synthesizing functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
2.2 Drug Delivery Systems
In drug delivery research, this compound has been evaluated for its potential use in creating nanoparticles or liposomes that can encapsulate therapeutic agents. The ability to modify its surface properties enables targeted delivery to specific tissues or cells, improving the efficacy of treatments while minimizing side effects .
Case Studies
Mechanism of Action
The compound interacts with molecular targets through its amino and ester groups. It can form hydrogen bonds and van der Waals interactions, stabilizing its binding to proteins or enzymes. Its specific stereochemistry ensures selective interaction with chiral environments in biological systems, influencing pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
Compound A: 2-Amino-1-(phenylsulfanyl)ethan-1-one hydrochloride
Compound B: (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
- Key Features: Includes a fluoropyridine ring and benzyl substituent. Features a tert-butyldimethylsilyl (TBS) protecting group, increasing steric bulk and lipophilicity . The methyl ester at the 3-position contrasts with the target’s free amino group, altering reactivity in nucleophilic substitutions .
Compound C: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Dual carboxylate groups at positions 1 and 3 enhance polarity compared to the target compound’s single carbamate .
Structural and Property Analysis
Research Findings and Implications
- Stereochemical Influence : The trans configuration in the target compound confers conformational rigidity, critical for binding to chiral receptors, unlike Compound A’s flexible backbone .
- Protecting Groups : The tert-butyl carbamate in the target compound offers stability under basic conditions, whereas Compound B’s TBS group requires acidic deprotection, limiting its utility in certain syntheses .
- Bioactivity : Fluorinated analogs (Compounds B and C) exhibit enhanced metabolic stability and target affinity in kinase inhibition studies, but their complexity complicates synthesis compared to the target compound .
Biological Activity
Rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O2
- IUPAC Name : Rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers indicating structural similarities.
The compound's biological activity is primarily attributed to its interaction with various biological targets. While specific mechanisms for this compound are not extensively documented, similar pyrrolidine derivatives exhibit notable effects such as:
- Antimicrobial Activity : Many pyrrolidine derivatives show efficacy against multidrug-resistant pathogens. For example, compounds with a similar structural motif have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : Studies on related compounds indicate potential antiproliferative activity against cancer cell lines. For instance, compounds bearing similar functional groups have been tested against ovarian and lung cancer cells, yielding promising results .
Biological Activity Data
The following table summarizes the biological activities observed in related compounds:
Case Studies and Research Findings
- Antimicrobial Activity : A study on phenylthiazole derivatives indicated that modifications in the side chains significantly influenced antimicrobial potency against resistant strains like MRSA. This suggests that rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate may exhibit similar behavior due to its structural characteristics .
- Antiproliferative Studies : Research on disubstituted tetrahydropyrans revealed that the distance between functional groups significantly affects their antiproliferative activity. This insight could be applicable to understanding the biological effects of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate in cancer models .
Toxicity Profile
The safety profile of similar compounds is crucial for their therapeutic application. For instance, one study demonstrated that certain derivatives maintained high cell viability even at concentrations above their MIC values, indicating a favorable toxicity profile .
Q & A
(Basic) What are the optimal synthetic strategies for introducing the tert-butyl carbamate group in rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate?
Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Key considerations include:
- Base Selection: Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) catalyzes the reaction, enhancing nucleophilicity of the amine .
- Solvent and Temperature: Dichloromethane (DCM) at 0–20°C minimizes side reactions like racemization or premature deprotection .
- Workup: Aqueous extraction followed by silica gel chromatography isolates the product. Yield optimization requires strict anhydrous conditions and inert atmospheres.
(Basic) How can researchers confirm the stereochemical integrity of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate?
Methodological Answer:
- X-ray Crystallography: Definitive for assigning absolute configuration but requires high-quality crystals .
- NOESY NMR: Correlates spatial proximity of protons; trans-configuration shows distinct NOE interactions between the phenyl and amino groups .
- Chiral HPLC: Columns like Chiralpak AD-H with hexane/isopropanol (90:10) resolve enantiomers. Retention time comparisons against known standards validate purity .
(Advanced) What computational approaches predict the stereochemical outcomes of pyrrolidine ring functionalization in this compound?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* models transition states to predict regioselectivity. For example, steric hindrance in the trans-isomer lowers activation energy during cyclization .
- Molecular Dynamics (MD): Simulates solvent effects (e.g., DCM vs. THF) on reaction pathways. Polar solvents stabilize intermediates, favoring trans-configuration .
- Software Tools: Gaussian or ORCA for calculations; VMD for visualizing molecular trajectories.
(Advanced) How can conflicting data on the stability of the Boc group under acidic conditions be resolved?
Methodological Answer:
Discrepancies arise from varying acid strengths and reaction times. Systematic studies recommend:
- pH Control: Use buffered trifluoroacetic acid (TFA) in DCM (pH ~2) for selective deprotection without pyrrolidine ring degradation.
- Kinetic Monitoring: In situ IR or LC-MS tracks Boc cleavage rates. For example, 10% TFA completes deprotection in 2 hours at 0°C, minimizing side reactions .
- Alternative Protecting Groups: Compare with Fmoc or Cbz groups for acid-sensitive derivatives.
(Basic) What purification techniques are effective for isolating enantiomerically pure trans-isomers?
Methodological Answer:
- Flash Chromatography: Silica gel with ethyl acetate/hexane gradients removes diastereomers.
- Crystallization: Use chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures .
- HPLC: Semi-preparative chiral columns (e.g., Chiralpak IC) achieve >99% enantiomeric excess (ee) with 0.1% diethylamine in mobile phases .
(Advanced) How do solvent polarity and temperature influence the enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
